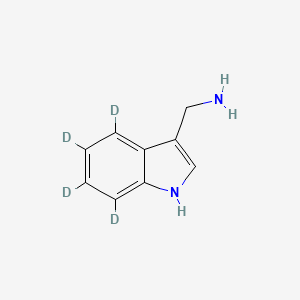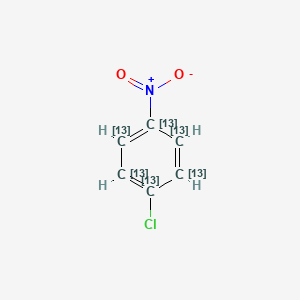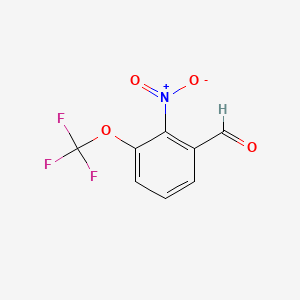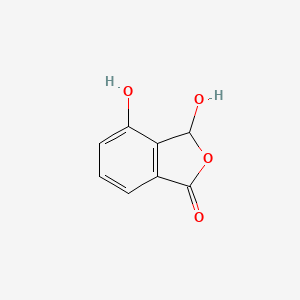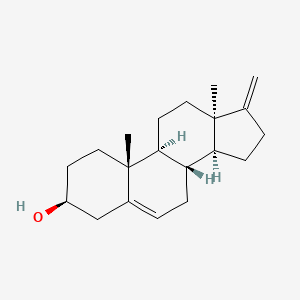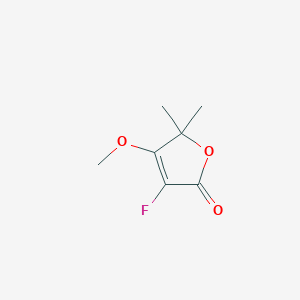
3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a fluorine atom, a methoxy group, and two methyl groups attached to the furan ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 3-fluorofuran, methanol, and acetone.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. For example, a Friedel-Crafts acylation reaction could be employed to introduce the acetyl group, followed by methoxylation and fluorination steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions could lead to the formation of alcohols or alkanes.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It could be utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors to modulate signaling pathways.
Pathways Involved: The pathways involved would vary based on the biological context and the specific targets of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxyfuran-2(5H)-one: Lacks the dimethyl groups, which may affect its reactivity and properties.
4-Methoxy-5,5-dimethylfuran-2(5H)-one: Lacks the fluorine atom, which could influence its chemical behavior.
3-Fluoro-5,5-dimethylfuran-2(5H)-one: Lacks the methoxy group, potentially altering its reactivity.
Uniqueness
3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one is unique due to the combination of its substituents, which can impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C7H9FO3 |
|---|---|
Peso molecular |
160.14 g/mol |
Nombre IUPAC |
3-fluoro-4-methoxy-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C7H9FO3/c1-7(2)5(10-3)4(8)6(9)11-7/h1-3H3 |
Clave InChI |
LRWDEJNTPSFVMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(=O)O1)F)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


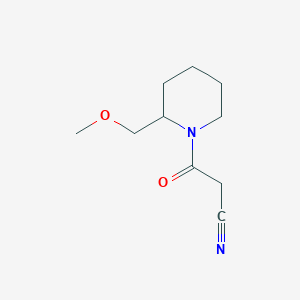
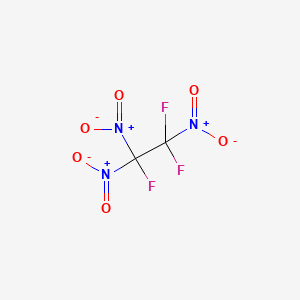
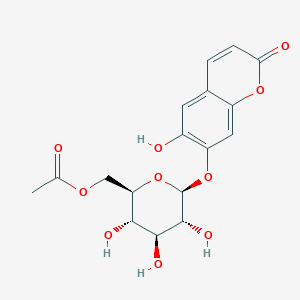
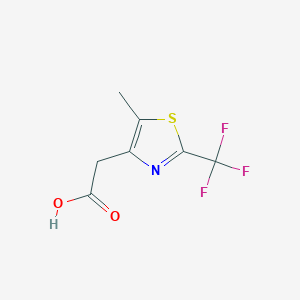

![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)
